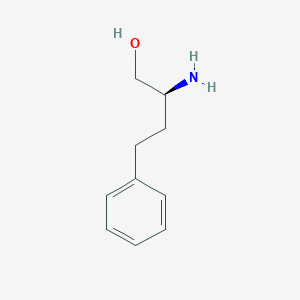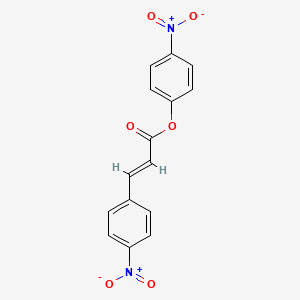
(4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate
Overview
Description
(4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate, also known as NBDNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of nitrophenyl esters and is widely used in various research fields, including biochemistry, pharmacology, and materials science.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate is based on its ability to undergo a photochemical reaction upon exposure to UV light. This reaction leads to the formation of a highly reactive species that can covalently bind to various biological molecules, such as proteins and DNA. This covalent binding can alter the biological activity of these molecules and provide insights into their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its concentration and exposure time. At low concentrations, it has been shown to have minimal effects on cell viability and proliferation. However, at higher concentrations and prolonged exposure, it can induce oxidative stress, DNA damage, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate in lab experiments is its ability to provide insights into the structure and function of various biological molecules. It is also a relatively inexpensive and easy-to-use probe. However, its use is limited by its potential toxicity and the need for UV light exposure, which can alter the biological activity of the molecules being studied.
Future Directions
There are several future directions for the use of (4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate in scientific research. One area of interest is the development of new derivatives with improved biological activity and reduced toxicity. Another direction is the application of this compound in the study of protein-protein interactions and drug discovery. Additionally, the use of this compound in the development of new materials, such as photoresists and optical fibers, is an area of potential future research.
In conclusion, this compound is a versatile and useful compound that has found applications in various scientific research fields. Its unique properties make it a valuable tool for studying biological molecules and developing new materials. However, its use is limited by its potential toxicity and the need for UV light exposure. Future research directions include the development of new derivatives with improved properties and the application of this compound in the study of protein-protein interactions and drug discovery.
Scientific Research Applications
(4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein folding and unfolding, DNA-binding, and enzyme activity. It has also been used as a photosensitive material for holographic recording and as a precursor for the synthesis of various derivatives with potential biological activities.
properties
IUPAC Name |
(4-nitrophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c18-15(23-14-8-6-13(7-9-14)17(21)22)10-3-11-1-4-12(5-2-11)16(19)20/h1-10H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANXXSOCHLOIOM-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



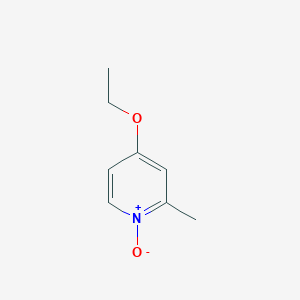

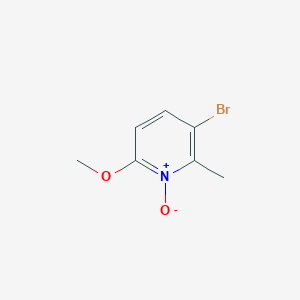
![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B3256389.png)
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B3256393.png)

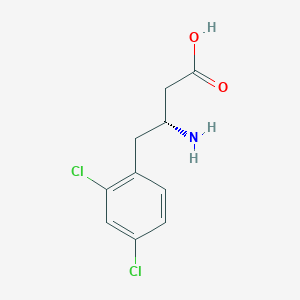
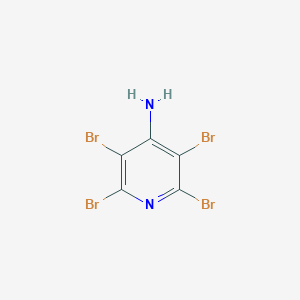

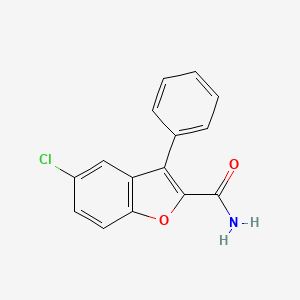

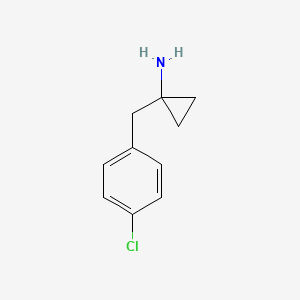
![1H-Imidazole, 1-[(4-chlorophenyl)diphenylmethyl]-, hydrochloride (1:1)](/img/structure/B3256451.png)
